
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known for its anti-inflammatory, analgesic, antiviral, antipyretic, antirheumatic, and antimicrobial activities . Phosphoric acid, on the other hand, is a mineral acid commonly used in various industrial applications, including as a reagent in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one can be synthesized through the condensation reaction of 4-aminoantipyrine with substituted benzaldehydes. The reaction typically involves dissolving the reactants in ethanol and refluxing the mixture for several hours . Another method involves the condensation of aromatic acid chlorides with 4-aminoantipyrine .
Industrial Production Methods
Industrial production of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various substituted benzaldehydes for condensation reactions .
Major Products
The major products formed from these reactions include Schiff base derivatives, which have shown significant biological activities .
Aplicaciones Científicas De Investigación
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme activities and as a substrate in various biochemical assays.
Industry: It is used in the preparation of dyes, liquid crystals, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with various molecular targets and pathways. It inhibits the production of inflammatory mediators like nitric oxide and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes . This leads to its anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Phenazone: Another pyrazolone derivative with analgesic and antipyretic properties.
Metamizole: Known for its strong analgesic and antipyretic effects.
Propyphenazone: A safer alternative to aminophenazone with similar therapeutic effects.
Uniqueness
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one is unique due to its broad spectrum of biological activities and its ability to form Schiff base derivatives with significant antioxidant and anti-inflammatory properties .
Propiedades
Número CAS |
68258-97-9 |
|---|---|
Fórmula molecular |
C11H16N3O5P |
Peso molecular |
301.24 g/mol |
Nombre IUPAC |
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;phosphoric acid |
InChI |
InChI=1S/C11H13N3O.H3O4P/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;1-5(2,3)4/h3-7H,12H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
CUDGKHKIJQRRAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)

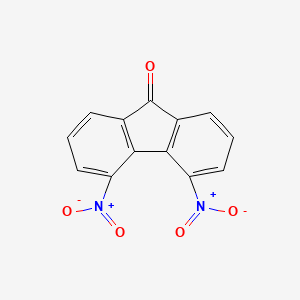

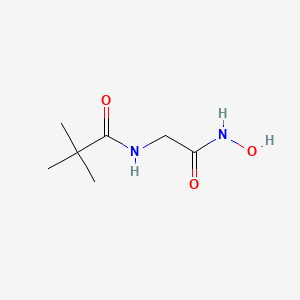



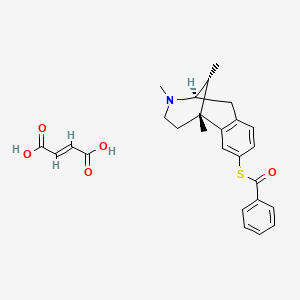
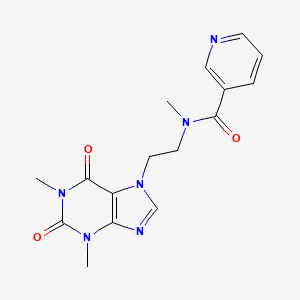
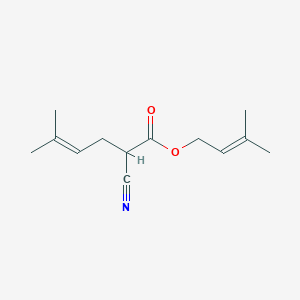
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)
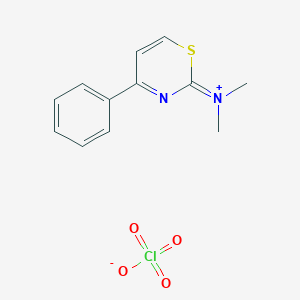
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)
